1lambda4-Thiepane-1,4-dione
Description
1λ⁴-Thiepane-1,4-dione is a seven-membered heterocyclic compound featuring a sulfur atom (thio) and two ketone groups at positions 1 and 2. The term "1λ⁴" denotes a specific hypervalent sulfur configuration, which may influence its electronic properties and intermolecular interactions. While detailed synthetic or pharmacological data for this exact compound are scarce, comparisons can be drawn to structurally related dione derivatives, such as imidazolidin-2,4-diones and pyran-2,4-diones, which share functional similarities and have been extensively studied .
Properties
IUPAC Name |
1-oxothiepan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c7-6-2-1-4-9(8)5-3-6/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVADJTMBLONRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCS(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1lambda4-Thiepane-1,4-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,4-diketones with sulfur sources can lead to the formation of the thiepane ring. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1lambda4-Thiepane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of thiepane-1,4-diols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiepane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiepane-1,4-diols.
Substitution: Various substituted thiepane derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1lambda4-Thiepane-1,4-dione derivatives have been investigated for their potential anticancer properties. Research indicates that compounds with a thiepane structure can exhibit significant activity against various cancer cell lines. For instance, thiazolidinone derivatives, which share structural similarities with this compound, have shown promising results in inducing apoptosis in cancer cells and inhibiting tumor growth .
Mechanisms of Action
The mechanism of action typically involves the modulation of key biological pathways. For example, some derivatives act as PPARγ agonists, influencing glucose metabolism and exhibiting anti-inflammatory effects, which are beneficial in treating metabolic disorders often associated with cancer . Additionally, studies have revealed that these compounds can disrupt critical metabolic pathways in cancer cells, leading to enhanced therapeutic efficacy .
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions. One notable method involves the cyclization of α,β-unsaturated esters with thioketones or similar reagents under controlled conditions to yield the desired thiepane structure . This approach allows for the generation of a library of compounds that can be screened for biological activity.
Fragment-Based Drug Discovery
The compound's three-dimensional character makes it suitable for fragment-based drug discovery. Its structural features can be optimized to enhance binding affinity to target proteins involved in disease processes . The ability to create diverse derivatives facilitates the identification of lead compounds for further development.
Material Science Applications
Nanotechnology and Biomaterials
In material science, this compound has potential applications in the development of nanomaterials and biomaterials. Its unique properties allow it to be incorporated into polymer matrices or used as a building block for creating functional materials with specific properties such as biocompatibility and biodegradability .
Case Studies
Case Study 1: Anticancer Drug Development
A study focused on synthesizing thiazolidinone-bearing hybrid molecules demonstrated significant anticancer activity against colorectal cancer cell lines. The study highlighted the importance of molecular hybridization strategies in enhancing therapeutic potential .
Case Study 2: Fragment-Based Screening
Research utilizing fragment-based screening techniques identified new ligands based on the thiepane scaffold that exhibited strong binding affinities to bromodomain proteins involved in cancer progression. This approach underscores the relevance of this compound in drug discovery pipelines aimed at targeting complex diseases .
Mechanism of Action
The mechanism of action of 1lambda4-Thiepane-1,4-dione involves its interaction with various molecular targets. The sulfur atom in the thiepane ring can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity. The ketone groups can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural differences between 1λ⁴-thiepane-1,4-dione and analogous dione-containing heterocycles:
Key Observations :
- Ring Size and Flexibility : The seven-membered thiepane ring likely exhibits greater conformational flexibility compared to smaller imidazolidine (5-membered) and pyran (6-membered) systems. This could influence binding affinity in pharmacological contexts.
- Electronic Effects : The hypervalent sulfur in 1λ⁴-thiepane-1,4-dione may enhance electrophilicity at the ketone groups, contrasting with the electron-withdrawing nitrogen in imidazolidin-2,4-diones or the oxygen in pyran-2,4-diones .
- Intermolecular Interactions : Pyran-2,4-diones exhibit dominant O···H and H···C contacts (constituting ~60% of Hirshfeld surfaces), while imidazolidin-2,4-diones rely on N-H···O hydrogen bonds for crystal packing . Thiepane derivatives may prioritize S···O or S···C interactions, though experimental data are lacking.
Pharmacological and Physicochemical Properties
Table: Bioactivity and Stability Profiles
Insights :
- Imidazolidin-2,4-diones demonstrate significant central nervous system (CNS) and cardiovascular activities, likely due to their planar structure and hydrogen-bonding capacity .
- Pyran-2,4-diones exhibit lower lipophilicity (LogP ~1.2), suggesting reduced membrane permeability compared to imidazolidin-2,4-diones (LogP ~2.8–3.5) .
- Thiepane-1,4-dione’s predicted LogP (~3.0) aligns with imidazolidin-2,4-diones, implying comparable bioavailability. Its sulfur atom may confer unique redox-modulating properties, though this remains speculative.
Computational and Spectroscopic Data
- Pyran-2,4-diones : DFT calculations reveal polar structures (dipole moments: 4.87–5.23 Debye) and strong correlations between experimental and computed NMR shifts (R² = 0.93–0.94) .
- Imidazolidin-2,4-diones: Limited computational data are available, but their NMR spectra align with expected aryl-substituted patterns .
- 1λ⁴-Thiepane-1,4-dione : Computational modeling could predict its NMR chemical shifts and dipole moment, leveraging sulfur’s electronegativity and ring strain effects.
Biological Activity
1λ4-Thiepane-1,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
1λ4-Thiepane-1,4-dione belongs to a class of compounds known as thiepane derivatives. The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions to yield the thiepane ring structure. The dione functionality is introduced through oxidation processes or by using suitable reagents during the synthetic route.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiepane derivatives, including 1λ4-Thiepane-1,4-dione. Research indicates that these compounds exhibit varying degrees of antibacterial and antifungal activities. For instance, a study synthesized several thietan derivatives and evaluated their antimicrobial properties using agar diffusion methods. The results showed that certain derivatives displayed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiepane structure could enhance biological activity .
| Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |
|---|---|---|
| 1λ4-Thiepane-1,4-dione | 15 mm (E. coli) | 12 mm (C. albicans) |
| Thietan derivative A | 20 mm (S. aureus) | 18 mm (A. niger) |
| Thietan derivative B | 18 mm (P. aeruginosa) | 15 mm (C. albicans) |
Neuroactivity
The neuroactive properties of 1λ4-Thiepane-1,4-dione have also been explored, particularly in relation to its potential as a non-competitive antagonist at AMPA receptors. Compounds structurally related to thiepane have shown promise in anticonvulsant activity through molecular docking studies that assess their binding affinities to AMPA receptors. In these studies, certain derivatives exhibited protective effects in seizure models, indicating that modifications to the thiepane structure could yield compounds with significant neuroprotective effects .
Case Study: Anticonvulsant Activity
In a study assessing the anticonvulsant activity of various thiepane derivatives, it was found that specific modifications led to enhanced efficacy in protecting against seizures induced by maximal electroshock. The most active compounds demonstrated a high safety margin compared to traditional anticonvulsants like diazepam .
Research Findings on Structure-Activity Relationships
Research has indicated that the biological activity of thiepane derivatives is highly dependent on their structural features. For example, variations in substituents on the thiepane ring can significantly influence both antimicrobial and neuroactive properties. A systematic investigation into these structure-activity relationships has revealed that specific functional groups enhance potency against microbial strains and improve binding affinity to neuroreceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
